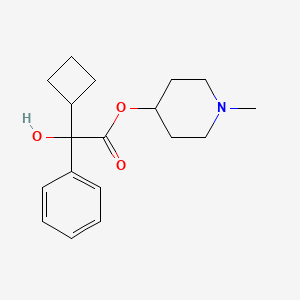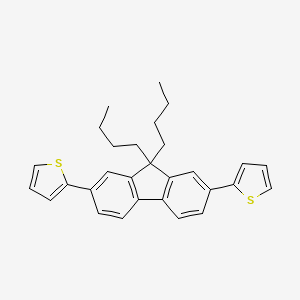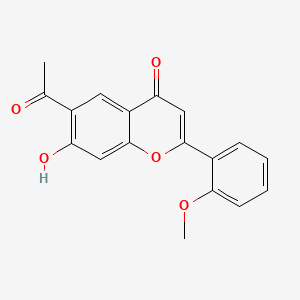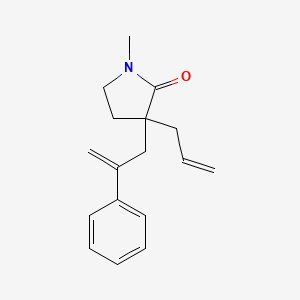![molecular formula C16H15ClTe B14171814 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene CAS No. 920977-26-0](/img/structure/B14171814.png)
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and a 4-chlorophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with an appropriate alkyne under controlled conditions.
Substitution Reactions: The butyl group and the 4-chlorophenyl ethynyl group are introduced through substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or 4-chlorophenyl ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tellurium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-5-(phenylethynyl)tellurophene
- 2-Butyl-5-(4-methoxyphenyl)ethynyl]tellurophene
- 2-Butyl-5-(4-fluorophenyl)ethynyl]tellurophene
Uniqueness
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
920977-26-0 |
|---|---|
Formule moléculaire |
C16H15ClTe |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
2-butyl-5-[2-(4-chlorophenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C16H15ClTe/c1-2-3-4-15-11-12-16(18-15)10-7-13-5-8-14(17)9-6-13/h5-6,8-9,11-12H,2-4H2,1H3 |
Clé InChI |
UMBMXZAHZDLRGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)


![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
phosphane](/img/structure/B14171820.png)

